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molecular formula C11H9N B8528133 Styrol-acryl-nitril

Styrol-acryl-nitril

Cat. No. B8528133
M. Wt: 155.20 g/mol
InChI Key: JDCCCHBBXRQRGU-UHFFFAOYSA-N
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Patent
US08772401B2

Procedure details

76 parts by weight of styrene, 24 parts by weight of acrylonitrile, and 120 parts of deionized water are mixed. To the mixture, 0.17 parts by weight of azobisisobutylonitrile (AIBN), 0.4 parts by weight of t-dodecyl mercaptan chain transfer agent, and 0.5 parts by weight of tricalciumphosphate are added. The mixture is suspension polymerized at 75° C. for 5 hours, and a styrene-acrylonitrile (SAN) copolymer resin is obtained. The resultant copolymer is washed, dehydrated and dried to obtain SAN copolymer resin having a weight average molecular weight of 150,000 g/mol in powder form.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9](#[N:12])[CH:10]=[CH2:11].CC(N=NC(C#N)(C)C)(C#N)C.P([O-])([O-])([O-])=O.[Ca+2].[Ca+2].[Ca+2].P([O-])([O-])([O-])=O>O>[CH:1]([CH:11]=[CH:10][C:9]#[N:12])=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2].[Ca+2].P(=O)([O-])([O-])[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
polymerized at 75° C. for 5 hours
Duration
5 h

Outcomes

Product
Name
Type
product
Smiles
C(=CC1=CC=CC=C1)C=CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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